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molecular formula C20H21N3O2 B8053780 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B8053780
M. Wt: 335.4 g/mol
InChI Key: HDUZKHOUCKGFEP-UHFFFAOYSA-N
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Patent
US05221675

Procedure details

Potassium hydroxide (50.4 g, 0.9 mol) was added to 300 mL of ethylene glycol followed by 8-benzyl-4-cyclohexylimino-1-phenyl-1,3,8-triazaspiro[4,5]decane-2-one (37.7 g, 0.11 mol) from Step A. The reaction mixture was heated slowly to a gentle reflux and 100 mL of solvent was removed by distillation over a 4.5 hour period. The reaction mixture was then cooled in ice to 50° C. and poured into water (500 mL). The aqueous solution was adjusted to approximately pH 8-9 by adding concentrated hydrochloric acid while cooling in ice. The precipitate was filtered and washed with water to give 25.8 g of solid. The solid was crystallized from boiling chloroform to give 19.45 g of the title compound, m.p. 159°-160° C.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH2:3]([N:10]1[CH2:33][CH2:32][C:13]2([N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:16](=[O:24])[NH:15][C:14]2=NC2CCCCC2)[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)CO>[CH2:3]([N:10]1[CH2:11][CH2:12][C:13]2([N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:16](=[O:24])[NH:15][C:14]2=[O:1])[CH2:32][CH2:33]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C(NC(N2C2=CC=CC=C2)=O)=NC2CCCCC2)CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated slowly to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
CUSTOM
Type
CUSTOM
Details
100 mL of solvent was removed by distillation over a 4.5 hour period
Duration
4.5 h
ADDITION
Type
ADDITION
Details
poured into water (500 mL)
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(C(NC(N2C2=CC=CC=C2)=O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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